2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide typically involves multiple stepsThe final step involves the formation of the propanamide moiety through a condensation reaction with the appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy and prop-2-enoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines .
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imine group can interact with nucleophilic sites in enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-6-9-27-17-8-7-16(11-18(17)26-5)12-21-24-19(25)15(4)28-20-22-13(2)10-14(3)23-20/h6-8,10-12,15H,1,9H2,2-5H3,(H,24,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKOHGBNRPQFY-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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